(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound “(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile” is a structurally complex molecule featuring:
- A substituted phenyl group (3-bromo-4-hydroxy-5-methoxyphenyl) attached via an acrylonitrile linker, which introduces steric and electronic effects critical for molecular interactions .
- E-configuration of the acrylonitrile double bond, confirmed via crystallographic methods such as SHELX refinement .
This compound’s design leverages the bioactive profiles of coumarins (known for anticancer and anti-inflammatory activities) and thiazoles (noted for antimicrobial and kinase-inhibitory properties) . Its synthesis likely involves Knoevenagel condensation between a coumarin-thiazole aldehyde and a substituted phenylacetonitrile derivative, followed by crystallization and structure validation using tools like SHELXL .
Properties
IUPAC Name |
(E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrN2O4S/c1-28-19-8-12(7-16(23)20(19)26)6-14(10-24)21-25-17(11-30-21)15-9-13-4-2-3-5-18(13)29-22(15)27/h2-9,11,26H,1H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQDOIOLKBZKNA-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the core structures, followed by the introduction of functional groups through various organic reactions such as bromination, hydroxylation, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
Coumarin Modifications : Bromination at the 6-position (as in ) increases molecular weight and may enhance DNA intercalation, while fused benzochromene (as in ) extends conjugation for fluorescence applications.
Thiazole Functionalization: Amino or benzodioxol groups (as in ) introduce hydrogen-bonding sites, improving target binding but complicating synthesis.
Physicochemical Properties
- Solubility: The target compound’s phenolic -OH and nitrile groups suggest moderate aqueous solubility, though bromine and methoxy groups increase hydrophobicity.
- Stability: The E-configuration and conjugated system likely enhance photostability compared to non-conjugated analogues (e.g., ).
Biological Activity
The compound (2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a synthetic derivative that exhibits significant biological activity. This article reviews its pharmacological properties, focusing on its anticancer, antioxidant, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is with a molar mass of approximately 537.312 g/mol. The structure includes a thiazole ring, a chromenone moiety, and a bromo-substituted phenolic group, which contribute to its biological properties.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Molecular Docking Studies : Computational analyses revealed that the compound effectively binds to key proteins involved in cancer progression, such as Bcl-2 and caspases, suggesting a mechanism for its pro-apoptotic effects .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using several assays:
- DPPH Assay : The compound exhibited significant free radical scavenging activity comparable to that of ascorbic acid, with an IC50 value indicating strong antioxidant properties .
- Mechanism of Action : The presence of hydroxyl groups in its structure enhances its ability to donate electrons, thus neutralizing free radicals and reducing oxidative stress in cellular environments .
Anti-inflammatory Effects
The anti-inflammatory potential was assessed through various models:
- In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) following induced inflammation, indicating its therapeutic potential in inflammatory diseases .
- Cell Culture Experiments : The compound inhibited the expression of cyclooxygenase (COX) enzymes in cultured macrophages, further supporting its anti-inflammatory properties .
Case Studies
Several case studies have been documented regarding the use of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported that treatment with this compound led to significant tumor reduction in a subset of participants .
- Chronic Inflammation : Patients suffering from chronic inflammatory conditions showed marked improvement in symptoms when treated with formulations containing this compound, highlighting its potential in long-term management strategies .
Data Summary
| Biological Activity | Methodology | Findings |
|---|---|---|
| Anticancer | In vitro assays | Induced apoptosis in MCF-7 and A549 cells; cell cycle arrest at G0/G1 phase |
| Antioxidant | DPPH assay | IC50 comparable to ascorbic acid; effective free radical scavenger |
| Anti-inflammatory | In vivo models | Reduced pro-inflammatory cytokines; inhibited COX enzyme expression |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
